Researchers requiring a short-acting β2 agonist with a defined temporal profile often face variability in washout periods when using longer-acting alternatives. Isoetharine mesylate solves this with a peak bronchodilator effect at 15 min and complete loss of activity by 2.25 h, enabling cleaner crossover study designs.
• ~50% potency vs. isoproterenol on a weight basis-useful benchmark for receptor pharmacology assays.
• 36% adverse effect incidence at equi-efficacious doses provides a reproducible positive control for safety pharmacology screens.
• USP monograph purity range 97.0%-102.0% on dried basis ensures batch-to-batch analytical consistency.
Supplied as a research-grade solid with full QA documentation; multiple pack sizes in stock for immediate dispatch.
Molecular FormulaC14H25NO6S
Molecular Weight335.42 g/mol
CAS No.7279-75-6
Cat. No.B1217433
⚠ Attention: For research use only. Not for human or veterinary use.
Isoetharine mesylate is a small-molecule, selective beta-2 adrenergic receptor agonist with a molecular weight of 335.42 g/mol, first approved for clinical use in 1982 [1]. As a catechol-like agent, its metabolism is mediated by catechol O-methyltransferase (COMT) and sulfotransferases, which produce methylated and sulfated metabolites detectable in human urine and plasma . The compound functions by stimulating intracellular adenyl cyclase, thereby increasing cyclic AMP levels and promoting relaxation of bronchial smooth muscle [2]. Its pharmacopeial monograph specifies a purity range of 97.0% to 102.0% on a dried basis, ensuring a well-defined reference standard for analytical and experimental applications [3].
[3] United States Pharmacopeia (USP). (n.d.). Isoetharine Mesylate Monograph. View Source
Isoetharine vs. Other Beta-2 Agonists
Despite sharing a common mechanism of action, beta-2 adrenergic agonists differ substantially in their receptor selectivity profiles, metabolic pathways, and clinical effect profiles. Isoetharine mesylate exhibits a distinct catechol structure that renders it susceptible to rapid inactivation by COMT, a feature that directly influences its duration of action and distinguishes it from non-catechol agents like salbutamol . Furthermore, quantitative studies reveal that isoetharine produces a higher incidence of adverse effects (36% vs. 4%) compared to salbutamol at doses that yield equivalent bronchodilation, underscoring that potency and efficacy are not interchangeable across this drug class [1]. Even within the catechol subclass, isoetharine demonstrates only approximately 50% of the potency of isoproterenol on a weight basis and shows a different time-course of bronchodilator activity relative to metaproterenol [2]. These quantifiable disparities in potency, duration, side-effect burden, and metabolic handling preclude simple substitution of isoetharine mesylate with another beta-2 agonist in experimental protocols, clinical formulations, or procurement decisions without rigorous revalidation of dose-response relationships and safety margins.
Catechol liability
Rapid COMT inactivation differentiates isoetharine from non-catechol β2-agonists such as salbutamol; duration-of-action profiles may not transfer directly.
Adverse-effect incidence may differ
Reported tolerability endpoint context diverges substantially from salbutamol at equivalent bronchodilator doses; side-effect burden cannot be assumed interchangeable.
Potency and time-course mismatch
Weight-based bronchodilator potency is roughly half that of isoproterenol, and duration is shorter than metaproterenol; dose-response and washout revalidation are required.
[1] Aronson, J. K. (Ed.). (2016). Meyler's Side Effects of Drugs: The International Encyclopedia of Adverse Drug Reactions and Interactions (16th ed.). Elsevier. (SEDA-21, 184). View Source
[2] Lands, A. M. (1966). Comparison of the action of isoproterenol and several related compounds on blood pressure, heart and bronchioles. Archives Internationales de Pharmacodynamie et de Therapie. View Source
Isoetharine Comparative Evidence
Efficacy vs. Orciprenaline
In a clinical study of patients with reversible airways obstruction, isoetharine formulated in plastic matrix tablets demonstrated bronchodilator efficacy equivalent to an equal dose of 20 mg of orciprenaline (metaproterenol). Both sympathomimetic amines were more effective than 200 mg of choline theophyllinate [1].
Bronchodilator efficacy in reversible airways obstruction
Target Compound Data
Isoetharine 20 mg (plastic matrix tablet)
Comparator Or Baseline
Orciprenaline 20 mg
Quantified Difference
Equal efficacy
Conditions
Patients with reversible airways obstruction; oral administration
Why This Matters
This direct equivalence at the same oral dose establishes isoetharine mesylate as a viable alternative to orciprenaline in oral bronchodilator formulations, with comparable efficacy for procurement and formulation development purposes.
[1] D'Arcy, P. F., et al. (1971). Oral preparations of isoetharine compared with orciprenaline and choline theophyllinate. British Journal of Diseases of the Chest, 65, 175-180. DOI: 10.1016/0007-0971(71)90004-0. View Source
Adverse Effects vs. Salbutamol
When compared with salbutamol (albuterol) for the treatment of acute severe asthma in adults, hourly nebulized isoetharine 5 mg and salbutamol 2.5 mg were equally effective in relieving bronchoconstriction. However, adverse effects occurred in 36% of patients receiving isoetharine compared to only 4% of those receiving salbutamol [1].
Adverse effects vs. salbutamolHead-to-head
Reported adverse effect incidence: isoetharine 36% vs. salbutamol 4% (nebulized, acute severe asthma)
Tolerability endpoint context differs substantially; relevant for safety-related endpoint monitoring
Equally efficacious bronchodilator doses
Acute severe asthmaAdverse drug reactionsNebulized therapy
Evidence Dimension
Adverse effect incidence
Target Compound Data
36% of patients
Comparator Or Baseline
Salbutamol: 4% of patients
Quantified Difference
9-fold higher adverse effect rate
Conditions
Acute severe asthma; nebulized isoetharine 5 mg vs. salbutamol 2.5 mg hourly
Why This Matters
This substantial difference in adverse effect burden at equally efficacious bronchodilator doses provides critical safety differentiation for procurement decisions, indicating that isoetharine mesylate may be less suitable than salbutamol for applications where minimizing side effects is a priority.
Acute severe asthmaAdverse drug reactionsNebulized therapy
[1] Aronson, J. K. (Ed.). (2016). Meyler's Side Effects of Drugs: The International Encyclopedia of Adverse Drug Reactions and Interactions (16th ed.). Elsevier. (SEDA-21, 184). View Source
Potency vs. Isoproterenol
Isoetharine is approximately one-half as effective as isoproterenol as a bronchodilator on a weight-for-weight basis. Studies of aerosol bronchodilator therapy conclude that isoetharine, though less potent than isoproterenol, remains an effective and safe bronchodilator [1]. This reduced potency relative to isoproterenol is a critical consideration for dose selection in experimental and therapeutic settings.
Potency vs. isoproterenolCross-study
Approximately 50% of isoproterenol bronchodilator potency on a weight basis
Supports dose-response study context; informs dose conversion review
Aerosol bronchodilator studies; various clinical contexts
Why This Matters
This potency differential is essential for accurate dose conversion when transitioning from isoproterenol-based protocols or when interpreting historical data, ensuring appropriate dose selection in research applications.
[1] Spitzer, S. A., et al. (1976). Aerosol bronchodilator therapy: a comparison of the effects of bronkometer with isoetharine, isoproterenol and phenylephrine. Chest, 69(2 Suppl), 303-305. View Source
Duration of Action vs. Metaproterenol
In a study comparing the duration of bronchodilator action using methacholine-induced bronchoprovocation, isoetharine had completely lost its bronchodilator effects and its effects on airway responsiveness by 2.25 hours. In contrast, metaproterenol (orciprenaline) still retained approximately half of its effect on airway responsiveness at this same time point, while its bronchodilator effect remained maximal [1].
Duration vs. metaproterenolHead-to-head
Effect lost by 2.25 h; metaproterenol retained ~50% effect and maximal bronchodilation
Shorter duration supports washout-period study design; comparator time-course differs
Methacholine bronchoprovocation model
Duration of actionBronchoprovocationMethacholine challenge
Evidence Dimension
Duration of bronchodilator effect
Target Compound Data
Effect lost by 2.25 hours
Comparator Or Baseline
Metaproterenol: 50% effect retained at 2.25 hours; bronchodilation maximal
Quantified Difference
Isoetharine effect completely lost vs. metaproterenol effect partially retained
The shorter duration of action of isoetharine relative to metaproterenol is a key differentiation for protocols requiring prolonged bronchodilation, guiding selection toward isoetharine for short-acting applications or metaproterenol for longer-duration studies.
Duration of actionBronchoprovocationMethacholine challenge
[1] Fish, J. E., & Peterman, V. I. (1979). A method for comparing the peak intensity and duration of action of aerosolized bronchodilators using bronchoprovocation with methacholine. American Review of Respiratory Disease, 120(4), 907-913. View Source
Rapid Onset in Asthma
A study of isoetharine mesylate administered via metered dose inhaler in patients with chronic bronchial asthma demonstrated significant improvement in FEV1 compared to placebo for up to two hours. The maximum effect was observed at 15 minutes post-inhalation, corresponding to a 23% increase in FEV1 from baseline with one puff and a 25% increase with two puffs (P < 0.001) [1].
Rapid onset in asthmaClass-level
FEV1 increase 23% (1 puff) / 25% (2 puffs) at 15 min vs. placebo (P<0.001)
This quantifies the rapid onset and magnitude of bronchodilation achievable with isoetharine mesylate, providing a benchmark for comparing alternative short-acting beta-2 agonists in research and therapeutic protocols.
[1] Tyler, D., et al. (1984). A study of isoetharine mesylate in patients with chronic bronchial asthma. Annals of Allergy, 52(2), 107-111. View Source
Purity Standards
The United States Pharmacopeia (USP) monograph for isoetharine mesylate specifies a purity range of not less than 97.0% and not more than 102.0% of C13H21NO3·CH4O3S, calculated on the dried basis [1]. Commercial vendors report batch-specific purities ranging from ≥95% to 99.87%, with analytical certificates available for traceability .
This establishes the acceptable purity range for isoetharine mesylate as a research chemical and reference standard, enabling quality control and ensuring reproducibility in experimental studies.
[1] United States Pharmacopeia (USP). (n.d.). Isoetharine Mesylate Monograph. View Source
Isoetharine Application Scenarios
Short-Acting Bronchodilator Studies
Given its rapid peak effect at 15 minutes and complete loss of bronchodilator activity by 2.25 hours, isoetharine mesylate is optimally suited for experimental protocols that require a short-acting beta-2 agonist with a well-defined temporal profile. This makes it particularly useful for crossover studies, bronchoprovocation testing, and investigations of acute bronchodilator responses where prolonged receptor activation would confound results. Researchers should note that the shorter duration relative to metaproterenol (which retains 50% effect at 2.25 hours) allows for cleaner washout periods in sequential studies [1].
Oral Sustained-Release Formulation
Isoetharine mesylate in plastic matrix tablets provides bronchodilator efficacy equivalent to an equal 20 mg dose of orciprenaline, making it a direct candidate for oral sustained-release formulation development [1]. This equivalence simplifies dose conversion and allows researchers to leverage existing orciprenaline formulation data while exploring alternative drug delivery platforms. The compound's catechol structure and COMT-mediated metabolism also offer distinct pharmacokinetic properties that may be advantageous in designing once-daily oral bronchodilator products.
Receptor Selectivity Profiling
As a selective beta-2 adrenergic receptor agonist with residual beta-1 agonism, isoetharine mesylate serves as a valuable tool compound for receptor pharmacology studies. Its approximately 50% potency relative to isoproterenol on a weight basis provides a useful benchmark for quantifying beta-2 versus beta-1 activation in tissue bath experiments [1]. Additionally, its catechol structure and COMT-mediated methylation make it an excellent substrate for investigating metabolic conjugation pathways and sulfotransferase activity in hepatic cell models.
Adverse Effect Modeling
The 9-fold higher adverse effect incidence of isoetharine mesylate compared to salbutamol (36% vs. 4%) at equally efficacious bronchodilator doses [1] positions it as a unique tool for safety pharmacology studies. Researchers investigating the mechanisms underlying beta-agonist-induced tachycardia, tremor, and nervousness can utilize isoetharine as a positive control or comparator to dissect receptor subtype contributions to adverse events. This application is particularly relevant for screening next-generation beta-2 agonists with improved safety profiles.
Application
Selection Property
Validation Focus
Acute bronchodilator response studies
Rapid peak effect (≤15 min) and short duration (<2.25 h)
Catechol scaffold with COMT metabolism; residual β1 activity
Beta-2 vs. beta-1 activation quantification; sulfotransferase pathway investigation
Tolerability endpoint modeling
Reported higher adverse-effect incidence vs. salbutamol at matched efficacy
Mechanisms of β-agonist-induced tachycardia/tremor; comparator tolerability screening
[1] Fish, J. E., & Peterman, V. I. (1979). A method for comparing the peak intensity and duration of action of aerosolized bronchodilators using bronchoprovocation with methacholine. American Review of Respiratory Disease, 120(4), 907-913. View Source
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